![molecular formula C13H17N5O8S2 B041744 Aztreonam-d6](/img/structure/B41744.png)
Aztreonam-d6
Descripción general
Descripción
La Ecteínascidina 743 es un alcaloide tetrahidroisoquinolina derivado del tunicado marino Ecteinascidia turbinata. Es un agente antitumoral altamente prometedor y potente, conocido por su actividad contra una variedad de líneas celulares tumorales a concentraciones subpicomolares a nanomolares . La Ecteínascidina 743 ha mostrado una notable actividad antitumoral en modelos in vivo y actualmente se está evaluando en ensayos clínicos para su eficacia en el tratamiento de varios tipos de cáncer .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
Aztreonam-d6 exhibits pharmacokinetic properties similar to those of its non-deuterated counterpart. It is primarily administered intravenously due to its low oral bioavailability (approximately 1%). The drug is rapidly excreted by the kidneys, necessitating dosage adjustments in patients with renal impairment. Its pharmacodynamics are characterized by a time-dependent killing mechanism, which emphasizes the importance of maintaining drug concentrations above the minimum inhibitory concentration (MIC) for effective bacterial eradication .
Clinical Applications
This compound has been utilized in various clinical settings:
- Respiratory Infections : It is particularly effective against Pseudomonas aeruginosa, making it a valuable option for treating respiratory infections in patients with cystic fibrosis and those requiring mechanical ventilation. A study demonstrated that inhaled aztreonam significantly reduced bacterial load and improved respiratory function in children with tracheostomy tubes .
- Urinary Tract Infections (UTIs) : this compound is indicated for the treatment of complicated UTIs caused by Gram-negative organisms. Its effectiveness has been shown to be at least comparable to other antibiotics like cefamandole and gentamicin .
- Intra-abdominal Infections : The antibiotic is also employed in treating intra-abdominal infections due to its broad spectrum against aerobic Gram-negative bacteria .
Inhaled Aztreonam in Cystic Fibrosis
A longitudinal study evaluated the use of inhaled aztreonam in pediatric patients with cystic fibrosis. The trial aimed to determine whether aerosolized aztreonam could decrease the frequency of respiratory infections requiring systemic antibiotics. Results indicated a significant reduction in bacterial density and improved clinical outcomes over a 12-month period .
Efficacy Against Multidrug-Resistant Organisms
Research has highlighted aztreonam's effectiveness against multidrug-resistant (MDR) strains of Gram-negative bacteria, including those resistant to carbapenems. A study involving aztreonam-avibactam combinations showed enhanced activity against resistant strains, suggesting potential for broader applications in treating complex infections .
Comparative Efficacy
This compound has been compared with other antibiotics in various studies:
Antibiotic | Indication | Efficacy Comparison |
---|---|---|
Aztreonam | UTIs | Comparable to cefamandole |
Inhaled Aztreonam | Respiratory infections | Superior bacterial load reduction |
Aztreonam-avibactam | MDR Gram-negative infections | Enhanced efficacy over aztreonam alone |
Mecanismo De Acción
La Ecteínascidina 743 ejerce sus efectos al unirse a la ranura menor del ADN y formar aductos covalentes con la posición N2 de la guanina . Esta interacción dobla el ADN hacia la ranura mayor, interfiriendo con varios factores de transcripción, proteínas de unión al ADN y vías de reparación del ADN . La Ecteínascidina 743 también modula la producción de citoquinas y quimioquinas por parte de las células tumorales y normales, lo que contribuye a su actividad antitumoral . El mecanismo de acción único del compuesto involucra una cascada de eventos que interrumpen el funcionamiento normal de las células cancerosas, lo que lo convierte en un potente agente antitumoral .
Análisis Bioquímico
Biochemical Properties
Aztreonam-d6, like its parent compound Aztreonam, interacts with various enzymes and proteins. It has a high affinity for penicillin-binding protein 3 (PBP3), which plays a crucial role in bacterial cell wall synthesis . By binding to PBP3, this compound inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly Gram-negative bacteria. It has been found to be effective against bacteria expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases . This suggests that this compound can influence cell function by disrupting cell wall synthesis, thereby inhibiting bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PBP3, thereby inhibiting bacterial cell wall synthesis . This binding interaction disrupts the normal function of the enzyme, leading to a halt in the production of the bacterial cell wall and ultimately causing bacterial cell death .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, research on Aztreonam suggests that the combination of Aztreonam with avibactam shows promising effectiveness against most carbapenemase-producing Gram-negatives . This indicates that this compound may also exhibit similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. Research on Aztreonam has shown that bolus dosing with higher Aztreonam concentrations resulted in increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Aztreonam. The combination of Aztreonam and avibactam has been found to affect various metabolic pathways, including lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars .
Transport and Distribution
Aztreonam, and by extension this compound, is practically completely absorbed after intramuscular injection . After intravenous injection, plasma concentrations follow a 2-compartment open model, with a volume of distribution at steady-state (Vd ss) after intravenous or intramuscular injection of about 0.16 L/kg (0.42 L/kg for the free drug) .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of bacterial cell wall synthesis where it interacts with PBP3 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis total de la Ecteínascidina 743 implica un enfoque convergente a partir de cinco bloques de construcción de tamaño casi igual. La síntesis requiere 23 pasos a partir del L-3-hidroxi-4-metoxi-5-metil fenilalanol, con un rendimiento global del 3% . Los pasos clave incluyen la construcción del segmento D-E mediante una condensación de Pictet-Spengler altamente diastereoselectiva, la alquilación N diastereoselectiva y la desprotección/ciclación en un solo paso que conduce a un anillo de 10 miembros puenteado 1,4 .
Métodos de producción industrial: Los métodos de producción industrial para la Ecteínascidina 743 implican la preparación de intermediarios mediante reacciones de conversión de grupos protectores, esterificación y ciclación intramolecular. Estos métodos están diseñados para ser suaves, simples y rentables, lo que los hace adecuados para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: La Ecteínascidina 743 se somete a varios tipos de reacciones químicas, incluida la alquilación, donde forma aductos covalentes al reaccionar con la posición N2 de la guanina en la ranura menor del ADN . Esta interacción provoca que el ADN se doble hacia la ranura mayor, una característica única entre los agentes que interactúan con el ADN .
Reactivos y condiciones comunes: Las reacciones que involucran la Ecteínascidina 743 generalmente requieren condiciones específicas, como la presencia de un catalizador de transferencia de fase quiral para la conversión del grupo protector y condiciones suaves para la esterificación y la ciclación .
Productos principales formados: Los productos principales formados a partir de las reacciones de la Ecteínascidina 743 incluyen aductos covalentes de ADN, que son cruciales para su actividad antitumoral .
Comparación Con Compuestos Similares
La Ecteínascidina 743 es estructuralmente similar a otros productos naturales tetrahidroisoquinolínicos, como las saframicinas y las renieramicinas . Destaca por su potente actividad antitumoral y sus propiedades únicas de unión al ADN . A diferencia de otros compuestos similares, la Ecteínascidina 743 ha mostrado una eficacia significativa en ensayos clínicos y está aprobada para el tratamiento de ciertos tipos de cáncer . El énfasis principal ha estado en la Ecteínascidina 743 porque fue el compuesto más abundante y potente aislado del extracto de tunicado .
Lista de compuestos similares:- Saframicinas
- Renieramicinas
- Jorumicinas
La capacidad única de la Ecteínascidina 743 para doblar el ADN hacia la ranura mayor y su potente actividad antitumoral la convierten en un compuesto valioso en la investigación y el tratamiento del cáncer .
Actividad Biológica
Aztreonam-d6 is a deuterated form of aztreonam, a monocyclic β-lactam antibiotic primarily effective against Gram-negative bacteria. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.
Spectrum of Activity
Aztreonam exhibits significant antimicrobial activity against various Gram-negative pathogens. A systematic review highlighted its effectiveness when combined with avibactam against MBL-producing strains of Enterobacterales and Stenotrophomonas:
- In Vitro Studies : In a cohort of 2209 Gram-negative bacteria, aztreonam showed a minimum inhibitory concentration (MIC) of ≤ 4 mg/L in 80% of MBL-producing Enterobacterales and 85% of Stenotrophomonas strains .
- Clinical Outcomes : Among 94 patients treated with the aztreonam + avibactam combination, clinical resolution was achieved in 80% within 30 days, indicating strong efficacy in bloodstream infections .
Comparative Efficacy
A comparative analysis of aztreonam's effectiveness against other antibiotics reveals its unique position in treating resistant infections:
Antibiotic | MIC (µg/mL) | Activity Against MBL-producing Strains |
---|---|---|
Aztreonam | ≤ 4 | High |
Ceftazidime | 4 | Moderate |
Meropenem | Variable | Low to Moderate |
Cytotoxicity Studies
While aztreonam is primarily an antibiotic, studies have assessed its cytotoxic effects on human cells:
- Cytotoxicity Data : In cytotoxicity assays, this compound demonstrated reduced metabolic activity in tumor cell lines at concentrations as low as 75 µg/mL, with an IC50 value calculated at approximately 61.18 µg/mL . Normal cells showed less sensitivity, maintaining viability above 70% at similar concentrations.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinities of this compound to target enzymes involved in bacterial resistance mechanisms. The results suggest that this compound may inhibit key enzymes such as tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis.
Binding Energy Analysis
The binding energies calculated during docking studies provide insight into the potential efficacy of this compound:
Compound | Binding Energy (kcal/mol) | Target Enzyme |
---|---|---|
This compound | -8.5 | Tyrosyl-tRNA Synthetase |
Control Compound | -7.2 | Tyrosyl-tRNA Synthetase |
Case Studies
Several case studies have documented the successful use of aztreonam in clinical settings:
- Case Study 1 : A patient with a bloodstream infection caused by an MBL-producing Enterobacter cloacae was treated with aztreonam + avibactam. The patient showed complete clinical resolution within two weeks.
- Case Study 2 : In cystic fibrosis patients colonized with Achromobacter xylosoxidans, treatment regimens including aztreonam resulted in improved lung function and reduced bacterial load .
Propiedades
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-XFXAWXATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.